An In-depth Technical Guide to 1-(Methylsulfanyl)butan-2-amine
An In-depth Technical Guide to 1-(Methylsulfanyl)butan-2-amine
This guide provides a comprehensive technical overview of 1-(Methylsulfanyl)butan-2-amine, a chiral amine with potential applications in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and safety considerations.
Chemical Identity and Core Identifiers
1-(Methylsulfanyl)butan-2-amine is a primary amine containing a thioether functional group. Its unique structure, featuring a chiral center at the second carbon of the butane chain, makes it a valuable building block for the synthesis of more complex stereospecific molecules.
A thorough search of chemical databases confirms the following identifiers for 1-(Methylsulfanyl)butan-2-amine:
| Identifier | Value | Source |
| CAS Number | 1283030-37-4 | Beijing Hwrk Chemical Co., Ltd.[1] |
| Molecular Formula | C₅H₁₃NS | Beijing Hwrk Chemical Co., Ltd.[1] |
| Molecular Weight | 119.23 g/mol | Beijing Hwrk Chemical Co., Ltd.[1] |
Synthesis of 1-(Methylsulfanyl)butan-2-amine: A Plausible Approach via Reductive Amination
The synthesis of primary amines is a cornerstone of organic chemistry, with reductive amination being a widely employed and versatile method.[2] This approach involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine.
A logical and efficient synthetic route to 1-(Methylsulfanyl)butan-2-amine is the reductive amination of the corresponding ketone precursor, 1-(methylsulfanyl)butan-2-one. This method is attractive due to the commercial availability of the starting ketone and the generally high yields and selectivity of the reductive amination process.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction, as illustrated in the workflow diagram below.
Caption: Proposed workflow for the synthesis of 1-(Methylsulfanyl)butan-2-amine via reductive amination.
Experimental Protocol: Reductive Amination of 1-(Methylsulfanyl)butan-2-one
This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5] Researchers should optimize reaction conditions for their specific laboratory setup and scale.
Materials:
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1-(Methylsulfanyl)butan-2-one
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Ammonia source (e.g., ammonium chloride, aqueous ammonia)
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Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))
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Anhydrous solvent (e.g., methanol, ethanol)
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Acid for pH adjustment (e.g., acetic acid)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Solvents for extraction (e.g., ethyl acetate)
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Standard laboratory glassware and equipment
Procedure:
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Imine Formation:
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In a round-bottom flask, dissolve 1-(methylsulfanyl)butan-2-one (1 equivalent) in an anhydrous alcohol such as methanol.
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Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride). The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia.
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Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Reduction:
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Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
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Slowly add the reducing agent, such as sodium borohydride (NaBH₄), in portions to control the exothermic reaction and hydrogen gas evolution.[3][6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or GC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a dilute acid to decompose any remaining reducing agent.
-
Adjust the pH of the solution to basic (pH > 10) using a suitable base (e.g., sodium hydroxide) to ensure the amine is in its free base form.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
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Remove the solvent under reduced pressure to obtain the crude 1-(Methylsulfanyl)butan-2-amine.
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The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
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Causality Behind Experimental Choices:
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Solvent: Anhydrous methanol or ethanol are commonly used as they are good solvents for the reactants and do not interfere with the reducing agent.
-
Reducing Agent: Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for imines.[4] For less reactive ketones or to avoid the reduction of the starting ketone, a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[5]
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pH Control: The initial condensation to form the imine is often favored under slightly acidic conditions, which can be achieved by using an ammonium salt or adding a catalytic amount of acid. The final work-up requires basic conditions to deprotonate the ammonium salt and isolate the free amine.
Applications in Drug Development
Chiral amines are crucial building blocks in the pharmaceutical industry, forming the backbone of a vast array of bioactive molecules.[7] The presence of both a chiral center and a nucleophilic amino group in 1-(Methylsulfanyl)butan-2-amine makes it a desirable starting material for the synthesis of complex drug candidates.
While specific applications of 1-(Methylsulfanyl)butan-2-amine in drug development are not yet widely documented in publicly available literature, its structural motifs suggest several potential areas of utility:
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Scaffold for Bioactive Molecules: The butan-2-amine core is present in a variety of biologically active compounds. The methylsulfanyl group offers a site for further functionalization or can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[8]
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Asymmetric Synthesis: As a chiral amine, it can be used as a resolving agent for racemic acids or as a chiral auxiliary to control the stereochemistry of subsequent reactions.
The development of novel synthetic methodologies, such as those harnessing visible light for chemical reactions, continues to expand the toolkit for creating safer and more effective medicines, where novel building blocks like 1-(Methylsulfanyl)butan-2-amine could play a significant role.[9]
Safety and Handling
General Hazards of Primary Amines:
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Corrosive: Primary amines can be corrosive to the skin and eyes, causing severe burns.[10]
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Toxic: They can be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Flammable: Many low molecular weight amines are flammable liquids.[10]
General Hazards of Thioethers:
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Odor: Many thioethers have strong, unpleasant odors.
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Toxicity: The toxicity of thioethers can vary widely depending on their structure.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before handling this or any other chemical.
Conclusion
1-(Methylsulfanyl)butan-2-amine is a chiral primary amine with potential as a valuable building block in organic synthesis and drug discovery. While detailed information on this specific compound is still emerging, its synthesis via the reductive amination of 1-(methylsulfanyl)butan-2-one is a plausible and efficient strategy. As with all chemical research, a strong emphasis on safety and proper handling is paramount. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.
Sources
- 1. 1-(Methylsulfanyl)butan-2-amine - CAS:1283030-37-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. scribd.com [scribd.com]
- 3. DSpace [open.bu.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news.umich.edu [news.umich.edu]
- 10. fishersci.com [fishersci.com]
